Cas no 50868-53-6 (Ergoline-8-carboxamide,9,10-didehydro-N-[(1S)-1-[[(3S,8aR)-hexahydro-1,4-dioxo-3-(phenylmethyl)pyrrolo[1,2-a]pyrazin-2(3H)-yl]carbonyl]-2-methylpropyl]-6-methyl-,(8b)-)

Ergoline-8-carboxamide,9,10-didehydro-N-[(1S)-1-[[(3S,8aR)-hexahydro-1,4-dioxo-3-(phenylmethyl)pyrrolo[1,2-a]pyrazin-2(3H)-yl]carbonyl]-2-methylpropyl]-6-methyl-,(8b)- structure
50868-53-6 structure
Nome do Produto:Ergoline-8-carboxamide,9,10-didehydro-N-[(1S)-1-[[(3S,8aR)-hexahydro-1,4-dioxo-3-(phenylmethyl)pyrrolo[1,2-a]pyrazin-2(3H)-yl]carbonyl]-2-methylpropyl]-6-methyl-,(8b)-
N.o CAS:50868-53-6
MF:C35H39N5O4
MW:593.715268373489
CID:378222
PubChem ID:101428704

Ergoline-8-carboxamide,9,10-didehydro-N-[(1S)-1-[[(3S,8aR)-hexahydro-1,4-dioxo-3-(phenylmethyl)pyrrolo[1,2-a]pyrazin-2(3H)-yl]carbonyl]-2-methylpropyl]-6-methyl-,(8b)- Propriedades químicas e físicas

Nomes e Identificadores

    • Ergoline-8-carboxamide,9,10-didehydro-N-[(1S)-1-[[(3S,8aR)-hexahydro-1,4-dioxo-3-(phenylmethyl)pyrrolo[1,2-a]pyrazin-2(3H)-yl]carbonyl]-2-methylpropyl]-6-methyl-,(8b)-
    • Ergoline-8-carboxamide,9,10-didehydro-N-[(1S)-1-[[(3S,8aR)-hexahydro-1,4-dioxo-3-(phenylmethyl)pyrrolo[1,2-a]pyrazin-2(3H)-yl
    • N-[1-(3-benzyl-1,4-dioxo-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-2-yl)-3-methyl-1-oxobutan-2-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
    • N-(N-(d-Lysergyl-L-valyl)-L-phenylalanyl-D-proline lactam
    • Ergocristam
    • T9076AU4K7
    • DTXSID70893269
    • Q27896137
    • ERGOLINE-8-CARBOXAMIDE, 9,10-DIDEHYDRO-N-((1S)-1-(((3S,8AR)-HEXAHYDRO-1,4-DIOXO-3-(PHENYLMETHYL)PYRROLO(1,2-A)PYRAZIN-2(3H)-YL)CARBONYL)-2-METHYLPROPYL)-6-METHYL-, (8.BETA.)-
    • (8.BETA.)-9,10-DIDEHYDRO-N-((1S)-1-(((3S,8AR)-HEXAHYDRO-1,4-DIOXO-3-(PHENYLMETHYL)PYRROLO(1,2-A)PYRAZIN-2(3H)-YL)CARBONYL)-2-METHYLPROPYL)-6-METHYLERGOLINE-8-CARBOXAMIDE
    • 50868-53-6
    • NS00094896
    • (6aR,9R)-N-[(2S)-1-[(3S,8aR)-3-benzyl-1,4-dioxo-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-2-yl]-3-methyl-1-oxobutan-2-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
    • UNII-T9076AU4K7
    • Inchi: InChI=1S/C35H39N5O4/c1-20(2)31(35(44)40-29(15-21-9-5-4-6-10-21)33(42)39-14-8-13-27(39)34(40)43)37-32(41)23-16-25-24-11-7-12-26-30(24)22(18-36-26)17-28(25)38(3)19-23/h4-7,9-12,16,18,20,23,27-29,31,36H,8,13-15,17,19H2,1-3H3,(H,37,41)/t23-,27-,28-,29+,31+/m1/s1
    • Chave InChI: KMDKLWZQLMBIBS-HVWSGMRBSA-N
    • SMILES: CC(C)C(C(=O)N1C(C(=O)N2CCCC2C1=O)CC3=CC=CC=C3)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C

Propriedades Computadas

  • Massa Exacta: 593.30047
  • Massa monoisotópica: 593.30020474g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 5
  • Contagem de Átomos Pesados: 44
  • Contagem de Ligações Rotativas: 6
  • Complexidade: 1200
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 5
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 3.8
  • Superfície polar topológica: 106Ų

Propriedades Experimentais

  • PSA: 105.82
Fornecedores recomendados
Changzhou Guanjia Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Changzhou Guanjia Chemical Co., Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.